2-(3-Bromo-4-fluorophenyl)propan-2-ol
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Overview
Description
2-(3-Bromo-4-fluorophenyl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)propan-2-ol can be achieved through several methods. One common approach involves the bromination and fluorination of a suitable phenyl precursor, followed by the introduction of the propan-2-ol group. The reaction conditions typically involve the use of bromine and fluorine reagents under controlled temperature and pressure to ensure selective substitution on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, yielding simpler phenyl derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized phenyl derivatives.
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)propan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-chlorophenyl)propan-2-ol
- 2-(3-Bromo-4-methylphenyl)propan-2-ol
- 2-(3-Bromo-4-nitrophenyl)propan-2-ol
Uniqueness
2-(3-Bromo-4-fluorophenyl)propan-2-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H10BrFO |
---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
2-(3-bromo-4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrFO/c1-9(2,12)6-3-4-8(11)7(10)5-6/h3-5,12H,1-2H3 |
InChI Key |
DIKPEMSBHKZROG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)Br)O |
Origin of Product |
United States |
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